3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
The three compounds—3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine, 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine, and 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine—are structural isomers of methyl-substituted dihydrobenzo[b][1,4]oxazines. Their differences lie in the positions of saturation (dihydro) and substituents within the heterocyclic oxazine ring.
Properties
Molecular Formula |
C27H33N3O3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/3C9H11NO/c3*1-7-6-10-8-4-2-3-5-9(8)11-7/h3*2-5,7,10H,6H2,1H3 |
InChI Key |
QCCVECHPSPNWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Conventional Alkylation of Aminophenols
A widely adopted method involves the alkylation of 2-aminophenol derivatives with methyl-substituted alkylating agents. For instance, Patel et al. demonstrated the synthesis of analogous 2H-benzo[b]oxazines by reacting 2-aminophenol with 2-bromo-4-chloroacetophenone in dichloromethane using potassium carbonate and tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst. The mixture was refluxed for 4–6 hours, yielding 87–95% after recrystallization. Adapting this protocol for the methyl variant would require substituting the alkylating agent with a methyl-bearing counterpart, such as 2-bromo-1-(4-methylphenyl)ethanone. Critical parameters include:
- Base : Potassium carbonate facilitates deprotonation of the aminophenol.
- Catalyst : Tetrabutylammonium hydrogen sulfate enhances reaction kinetics in biphasic systems.
- Solvent : Dichloromethane provides optimal solubility for intermediates.
Microwave-Assisted Cyclocondensation
A microwave-enhanced approach significantly reduces reaction times. Zhimomi et al. synthesized 2H-benzo[b]oxazines by reacting aminophenols with phenacyl bromides under microwave irradiation (300–500 W) for 3–5 minutes using cesium carbonate (Cs₂CO₃) as a base. This method achieved 70–86% yields with minimal purification. For the methyl derivative, 2-(bromomethyl)phenacyl bromide could serve as the alkylating agent. Advantages include:
- Efficiency : Reaction completion within minutes versus hours.
- Purity : Reduced byproduct formation due to controlled heating.
- Scalability : Applicable to high-throughput synthesis.
Reductive Cyclization of Nitro Precursors
Reductive cyclization offers an alternative route for introducing the methyl group post-cyclization. In a study by Zhang et al. , nitro-substituted intermediates were reduced using iron powder in acetic acid, yielding cyclic amines. Applying this strategy, 2-nitro-4-methylphenol could undergo alkylation followed by reduction to form the target oxazine. Key steps include:
- Nitration : Introduce a nitro group at the ortho position relative to the hydroxyl group.
- Alkylation : React with methyl glycidyl tosylate to form an intermediate ester.
- Reduction : Use catalytic hydrogenation or Fe/AcOH to cyclize and reduce the nitro group.
Multi-Step Synthesis via Ester Intermediates
A modular approach involving ester intermediates allows precise control over substituents. Kumar et al. synthesized 3,4-dihydro-2H-benzo[b]oxazine-2-carboxylic acid derivatives through:
- Esterification : Convert 2,3-dihydroxybenzoic acid to its methyl ester.
- Alkylation : Treat with 1,2-dibromoethane in the presence of K₂CO₃ to form a cyclic ether.
- Hydrolysis and Amidation : Hydrolyze the ester to the acid, followed by amide formation. For the methyl variant, substituting dibromoethane with 1-bromo-2-methylpropane could introduce the methyl group during alkylation.
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted benzoxazines .
Scientific Research Applications
While the search results do not specifically focus on the applications of "3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine," they do provide information on related compounds and their applications, which can offer insights into the potential uses of the target compound.
Understanding the Oxazine Structure
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is an organic compound with a benzene ring fused with a heterocyclic ring containing nitrogen and oxygen. Oxazine derivatives have applications in various fields.
Anticancer Agents
One potential application for compounds in this class is as anticancer agents. Cell culture experiments can assess the impact of these compounds on cell viability, proliferation, and apoptosis, with certain derivatives showing activity in modulating biological pathways relevant to disease treatment.
Antioxidant Agents
C-3 tethered 2-oxo-benzo[1,4]oxazines have been identified as potential antioxidant agents . Studies have shown some analogs to be more potent than the standard reference BHT, with preliminary cytotoxic studies indicating their non-toxic nature in non-cancerous cell lines . In silico molecular docking studies have validated these findings .
Pharmaceutical Applications
Dihydro-2H-benzo[b][1,4]oxazine sulfonamides and related compounds have potential uses in treating medical disorders such as cancer, bacterial infections, fungal infections, and immune deficiency disorders . These compounds can also promote the activity of retinoid-related orphan receptors (RORy) .
5-HT6 Receptor Antagonists
Novel 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as 5-HT(6) receptor antagonists . Many of these compounds have demonstrated subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features:
- 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine : A six-membered oxazine ring fused to a benzene ring, with a methyl group at position 2 and saturation at positions 3 and 4.
- 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine : Saturation occurs between positions 2 and 3, with the methyl group at position 2.
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Structurally identical to the first compound; the nomenclature reflects alternative numbering conventions in fused heterocycles.
These compounds are pivotal intermediates in medicinal chemistry, particularly for synthesizing bioactive molecules with antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .
Key Observations:
- Synthesis : The 3,4-dihydro derivatives are more commonly synthesized via chemoenzymatic or multicomponent routes, while 2,3-dihydro analogs require tailored alkylation or coupling strategies .
Key Observations:
- Methyl vs. Halogen Substitution : Methyl groups at position 2 may reduce polarity, improving blood-brain barrier penetration for CNS-targeting drugs .
- Antimicrobial Potency : Halogenated derivatives (e.g., 6-Cl, 8-F) show stronger antifungal and antibacterial activity than methyl-substituted analogs .
Physicochemical Properties
Table 3: Calculated Properties of Selected Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine | C9H11NO | 149.19 | 1.8 | 2.1 |
| 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine | C9H11NO | 149.19 | 1.7 | 2.3 |
| 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | C8H8BrNO | 214.06 | 2.4 | 0.9 |
| 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | C9H11NO2 | 165.19 | 1.2 | 5.6 |
Key Observations:
Biological Activity
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine and its derivatives are notable compounds in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of their synthesis, biological properties, and potential applications in drug discovery.
Chemical Structure and Synthesis
The compound 3,4-dihydro-2-methyl-2H-benzo[b][1,4]oxazine belongs to a class of heterocyclic compounds known for their structural versatility and biological significance. The synthesis of these compounds typically involves methods such as the Mannich reaction, which combines substituted phenols with formaldehyde and amines to yield benzoxazine derivatives .
Synthesis Methods
- One-step Mannich condensation : A straightforward approach that allows for the rapid formation of the benzoxazine ring.
- Two-step and three-step reactions : More complex methods that may yield higher purity or specific derivatives depending on the substituents used.
Biological Activities
The biological activities of 3,4-dihydro-2-methyl-2H-benzo[b][1,4]oxazine derivatives encompass a wide range of pharmacological effects:
Antitumor Activity
Research indicates that certain derivatives exhibit potent antitumor properties. For instance, specific compounds have shown significant inhibition of hypoxic cancer cell growth with IC50 values as low as 10 µM in HepG2 cells . These compounds downregulate hypoxia-inducible factors (HIF-1α) and associated genes, suggesting a mechanism that targets tumor survival pathways under low oxygen conditions.
Antimicrobial Properties
Several studies have reported the antibacterial and antifungal activities of these compounds. For example, derivatives have been tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) ranging from 5.98 to >30 μg/mL . This highlights their potential as candidates for tuberculosis treatment, especially given the rising resistance to existing therapies.
Other Biological Activities
The compounds also demonstrate:
- Antioxidant properties : Certain analogs have been identified as potent antioxidants, surpassing standard references like BHT in efficacy .
- Anti-inflammatory and anticonvulsant effects : These properties expand the therapeutic potential of benzoxazine derivatives beyond oncology .
Case Study 1: Antitumor Evaluation
In a study focusing on hypoxic tumor environments, two specific oxazine derivatives were synthesized and evaluated. Compound 10 exhibited an IC50 of 87 ± 1.8 μM against hypoxic cells while sparing normoxic cells (IC50 > 600 μM), indicating selective toxicity towards cancerous tissues under low oxygen conditions .
Case Study 2: Antitubercular Activity
Another study synthesized a series of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. Among these, several exhibited significant activity against Mycobacterium tuberculosis with promising MIC values. The structure-activity relationship (SAR) analysis suggested that modifications in the benzene ring significantly influenced biological activity .
Data Summary
Q & A
Q. Why do certain benzoxazine derivatives exhibit conflicting spectroscopic data across studies?
- Answer: Variations arise from:
- Solvent polarity effects on NMR chemical shifts (e.g., DMSO vs. CDCl₃ in ) .
- Crystallographic polymorphism (e.g., differing X-ray packing modes altering melting points in ) .
- Impurity carryover from incomplete purification. Cross-validate using orthogonal techniques (e.g., NMR + HRMS) .
Q. What are the unresolved challenges in benzoxazine-based drug development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
